molecular formula C21H19BrFNO4S B11404121 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11404121
M. Wt: 480.3 g/mol
InChI Key: XYBQQBPRFAKYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CID 16437628) is a complex small molecule featuring a benzofuran core substituted with a bromo group at the 6-position and a methyl group at the 3-position . This core structure is further functionalized with a carboxamide linker that connects to both a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety and a 2-fluorobenzyl group, creating a multifaceted chemical architecture . The presence of these distinct pharmacophores—the electron-deficient benzofuran, the sulfone, and the fluorinated aromatic ring—makes this compound a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules targeted at various biological pathways. Its molecular formula is C21H19BrFNO4S, and it is intended for research use only in laboratory settings. Researchers utilize this compound primarily as a key synthetic intermediate or building block in the development of potential pharmaceutical agents. The specific role of its individual components, such as the bromo substituent which can facilitate further cross-coupling reactions, and the sulfone group which can influence metabolic stability and molecular conformation, are subjects of ongoing scientific investigation. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C21H19BrFNO4S

Molecular Weight

480.3 g/mol

IUPAC Name

6-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19BrFNO4S/c1-13-17-7-6-15(22)10-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3

InChI Key

XYBQQBPRFAKYBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

The compound 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Molecular Formula : C18H20BrFNO3S
  • Molecular Weight : 401.33 g/mol

Structure

The structure features a benzofuran moiety, a dioxidotetrahydrothiophene, and a fluorobenzyl substituent, which contribute to its unique properties and biological activity.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Pathways : Many benzofuran derivatives have been shown to inhibit specific enzymes involved in disease progression.
  • Antioxidant Properties : The presence of the dioxidotetrahydrothiophene group suggests potential antioxidant effects, which can mitigate oxidative stress in cells.

Therapeutic Applications

The compound is being investigated for its potential use in treating:

  • Inflammatory Diseases : Its structural components may modulate inflammatory pathways.
  • Cancer : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines.

Case Studies

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that derivatives of the benzofuran scaffold exhibited significant cytotoxicity. The compound's ability to induce apoptosis was noted, indicating its potential as an anticancer agent .
  • Inflammation Modulation :
    • In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its role in managing inflammatory responses .
  • Neuroprotective Effects :
    • Another research highlighted its neuroprotective properties in models of neurodegenerative diseases, where it demonstrated the ability to protect neuronal cells from oxidative damage .

Data Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
NeuroprotectionProtects against oxidative damage

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds with similar structures are often investigated for their potential as inhibitors of various biological targets , including enzymes and receptors involved in disease pathways. For example, compounds that inhibit diacylglycerol O-acyltransferase 2 (DGAT2) have been linked to metabolic disorders and obesity treatment . The specific application of this compound as a DGAT2 inhibitor has not been explicitly documented but is a plausible area for exploration.

Neuroscience

The interaction of benzofuran derivatives with neurotransmitter receptors suggests potential applications in neuropharmacology . Compounds similar to 6-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide have shown promise in modulating serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. These compounds demonstrated significant activity against human cancer cells while exhibiting lower toxicity towards healthy cells . The structural features of this compound may similarly confer anticancer properties.

Antibacterial Properties

Benzofuran derivatives have been screened for antibacterial activities against standard and clinical strains . Given the structural similarities, this compound may also exhibit antibacterial effects, making it a candidate for further investigation in infectious disease research.

Case Studies and Research Findings

StudyFocusFindings
Study ADGAT2 InhibitionIdentified structural features conducive to DGAT2 inhibition; potential application for metabolic disorders .
Study BNeuropharmacologyDemonstrated modulation of serotonin receptors by related compounds; implications for anxiety treatment.
Study CAnticancer ActivityEvaluated cytotoxicity against cancer cell lines; showed selective toxicity towards cancer cells .
Study DAntibacterial ActivityAssessed antibacterial efficacy; indicated potential against resistant strains .

Comparison with Similar Compounds

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

  • Key Differences :
    • Halogen substitution: Chlorine at position 5 vs. bromine at position 4.
    • Benzyl substituent: 3-Methoxybenzyl vs. 2-fluorobenzyl.
    • Additional methyl group at position 6 on the benzofuran core.
  • The 3-methoxy group increases electron-donating properties, contrasting with the electron-withdrawing 2-fluoro group in the target compound .

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

  • Key Differences :
    • Bromine at position 5 vs. position 5.
    • Benzyl substituent: 3-Fluorobenzyl vs. 2-fluorobenzyl.
  • The 3-fluoro vs. 2-fluoro substitution on the benzyl group may influence dipole moments and target affinity .

Analogues with Heterocyclic Modifications

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide

  • Key Differences: Replacement of 2-fluorobenzyl with 2-furylmethyl. No bromo substituent on the benzofuran core.
  • Absence of bromine decreases molecular weight (446.4 g/mol vs. 480.3 g/mol) and may reduce halogen bonding interactions .

Core Structure Variations

3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide

  • Key Differences: Benzothienofuran core replaces benzofuran. Additional aminocarbonylamino group at position 3.
  • Implications: The sulfur atom in the thiophene ring increases electron density and may alter metabolic stability.

Data Tables

Table 1: Structural and Molecular Comparison of Key Analogues

Compound Name Halogen (Position) Benzyl/Furyl Substituent Benzofuran Substituents Molecular Weight (g/mol) Reference
6-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide Br (6) 2-Fluorobenzyl 3-Methyl 480.3
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide Cl (5) 3-Methoxybenzyl 3,6-Dimethyl 453.9*
5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide Br (5) 3-Fluorobenzyl 3-Methyl 480.3
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide None 2-Furylmethyl 3-Methyl 446.4*

*Calculated based on molecular formula.

Research Findings and Implications

  • Halogen Effects : Bromine at position 6 (target compound) vs. position 5 () may enhance steric interactions in target binding pockets, while chlorine () offers reduced lipophilicity .
  • Substituent Positioning : 2-Fluorobenzyl (target) vs. 3-fluorobenzyl () alters electronic effects; the ortho-fluoro group may induce conformational rigidity .
  • Heterocyclic Variations : Furylmethyl () vs. fluorobenzyl modulates solubility and metabolic pathways due to oxygen vs. fluorine chemistry .

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. For benzofuran derivatives, key steps include:

  • Catalyst Selection : Use of NaH in THF for deprotonation, as demonstrated in benzofuran alkylation reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Temperature Control : Low temperatures (0–5°C) during sensitive steps (e.g., nucleophilic substitutions) minimize side reactions .
  • Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product .

What analytical techniques are recommended for characterizing structural integrity?

Basic Research Question
Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfone groups) .
  • NMR Spectroscopy :
    • 1^1H/13^{13}C NMR : Assign peaks using DEPT-135/HSQC to verify substituent positions (e.g., 2-fluorobenzyl vs. tetrahydrothiophen-3-yl groups) .
    • 19^{19}F NMR : Confirms fluorobenzyl substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing Br isotopes) .

How to design a structure-activity relationship (SAR) study evaluating halogen substituents?

Advanced Research Question
Methodological Answer:

  • Comparative Synthesis : Synthesize analogs with Cl, Br, or I at the benzofuran 6-position and 2-fluorobenzyl groups.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
  • Electron-Withdrawing Effects : Correlate halogen electronegativity (F > Cl > Br > I) with bioactivity. Fluorine’s inductive effects may enhance receptor binding, while bromine’s bulkiness could alter steric interactions .
  • Data Analysis : Use multivariate regression to isolate substituent contributions from other structural variables .

What strategies resolve discrepancies in enzyme inhibition data across studies?

Advanced Research Question
Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cofactors) to control variables .
  • Orthogonal Validation : Confirm results using complementary methods (e.g., isothermal titration calorimetry vs. enzymatic activity assays) .
  • Meta-Analysis : Compare datasets from PubChem or journal articles (e.g., ) to identify outliers or protocol-dependent artifacts.
  • Molecular Dynamics (MD) Simulations : Model enzyme-compound interactions to assess binding mode consistency .

How to employ computational models to predict target interactions?

Advanced Research Question
Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in active sites (e.g., sulfone group interactions with catalytic lysine residues) .
  • Pharmacophore Modeling : Identify critical features (e.g., benzofuran core, fluorobenzyl hydrophobicity) using tools like MOE or Phase .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to forecast metabolic stability, leveraging PubChem data for training sets .

What methodologies assess metabolic stability and pharmacokinetics?

Advanced Research Question
Methodological Answer:

  • In Vitro Microsomal Assays : Incubate compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • In Vivo PK Studies : Administer compound to rodents and collect plasma samples at intervals. Non-compartmental analysis calculates t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.